![molecular formula C12H16F2N2 B1422873 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine CAS No. 1247704-00-2](/img/structure/B1422873.png)
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine
概要
説明
“1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine” is a chemical compound with the CAS Number: 1247704-00-2 . It is used in the pharmaceutical industry and plays a significant role in drug design .
Synthesis Analysis
Piperidines, such as “this compound”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of “this compound” is 226.27 . The InChI Code is 1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : Advanced synthesis techniques for related compounds involve Grignard reactions, oxidation, substitution, and reduction processes, offering high yields and environmentally friendly methods (Liu, Huang, & Zhang, 2011).
- Crystal Structure and Quantum Chemical Studies : Novel compounds synthesized using similar molecules have been examined through X-ray crystallography and density functional theory, providing insights into molecular geometry and electronic properties (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).
- Environmental Applications : Certain derivatives of piperidine have been explored for environmentally benign synthesis with potential antibacterial applications (Lohar, Jadhav, Kumbhar, Mane, & Salunkhe, 2016).
Molecular Interactions and Conformational Analysis
- Conformational Analysis : Detailed studies on the conformation of related compounds, involving NMR analysis and temperature variation, provide insights into the dynamic structures of these molecules (Ribet et al., 2005).
- Chiral Hindered Amides : Investigations into the static and dynamic structures of chiral hindered amides reveal the importance of molecular conformations in chemical reactivity (Rauk, Tavares, Khan, Borkent, & Olson, 1983).
Applications in Chemistry and Material Science
- Coordination to Metal Ions : Research on the coordination behavior of similar molecules with titanium(IV) ions has been conducted, demonstrating potential applications in material science (Okamatsu, Irie, & Katsuki, 2007).
- Photostabilization in Polymers : Studies have shown that tertiary amines derived from piperidine can significantly contribute to the photostabilization of polypropylene, indicating potential applications in polymer science (Jensen, Carlsson, & Wiles, 1983).
Biochemical and Pharmacological Research
- CO2 Absorption Characteristics : Investigations into the absorption characteristics of CO2 by heterocyclic amines, including piperidine derivatives, are crucial for understanding biochemical processes and potential environmental applications (Robinson, McCluskey, & Attalla, 2011).
- Neurochemical Studies : Piperidine's presence in the brain and its potential role in behavioral regulation have been studied, suggesting significant neurochemical implications (Abood, Rinaldi, & Eagleton, 1961).
Safety and Hazards
将来の方向性
Piperidines are crucial in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors in the central nervous system, influencing neurotransmitter release and uptake . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular calcium levels and cyclic AMP (cAMP) production. These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an agonist or antagonist at different receptor sites, leading to either activation or inhibition of downstream signaling pathways. Additionally, it may inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby modulating neurotransmitter levels in the synaptic cleft.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to adaptive changes in cellular responses, including receptor desensitization or upregulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit therapeutic effects, such as analgesia or anxiolysis. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects are often observed, where a minimal effective dose is required to achieve the desired pharmacological response.
Metabolic Pathways
This compound is involved in several metabolic pathways . It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. The compound’s localization and accumulation in specific tissues can influence its overall pharmacological profile.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism.
特性
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQNAXKHJLRDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



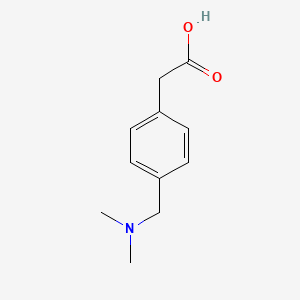
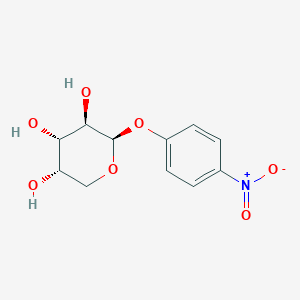
![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)
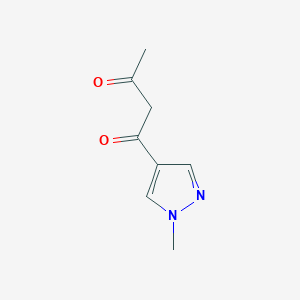


![2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B1422803.png)
![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)
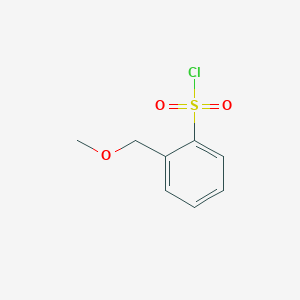
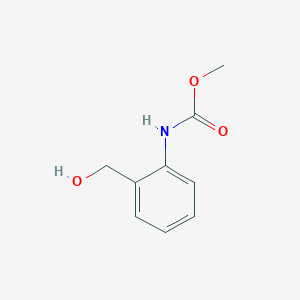
![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)
![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)

